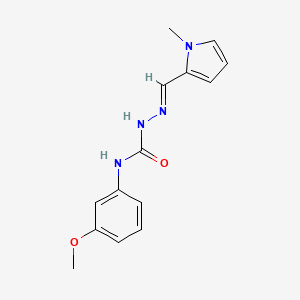
Isoxazole, 3-phenyl-5-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-5-(thiophen-2-yl)isoxazole is a heterocyclic compound that features both a phenyl group and a thiophene ring attached to an isoxazole core Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(thiophen-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of microwave-assisted synthesis and catalyst-free conditions can be advantageous for industrial applications due to their efficiency and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-5-(thiophen-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Wissenschaftliche Forschungsanwendungen
3-phenyl-5-(thiophen-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-phenyl-5-(thiophen-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole: This compound has similar structural features but with additional methoxy groups on the phenyl ring.
4-(trifluoromethyl)isoxazoles: These derivatives have a trifluoromethyl group, which can enhance their biological activity.
Uniqueness
3-phenyl-5-(thiophen-2-yl)isoxazole is unique due to its specific combination of a phenyl group and a thiophene ring attached to the isoxazole core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
62218-62-6 |
|---|---|
Molekularformel |
C13H9NOS |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
3-phenyl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H |
InChI-Schlüssel |
WOSHDWCUWJXVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
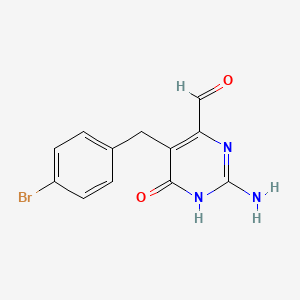
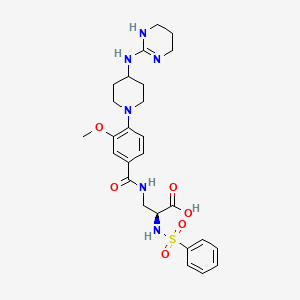
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)
![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
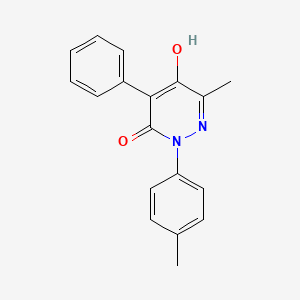
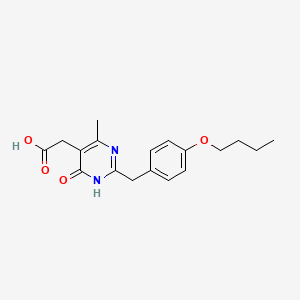
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
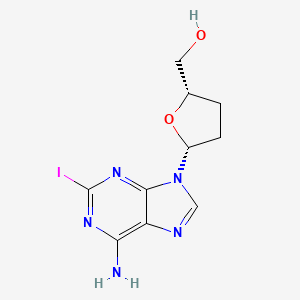
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)
